DP1 Receptor Binding Affinity: PGD2-IN-1 vs. Laropiprant and S-5751
PGD2-IN-1 exhibits an IC50 of 0.3 nM for the DP1 receptor, as determined in a radioligand binding assay [1]. In comparison, Laropiprant (MK-0524), a clinically evaluated DP1 antagonist, has a Ki of 0.57 nM [2], while S-5751 has a Ki of 1.6 nM [3]. This positions PGD2-IN-1 as having a 1.9-fold and 5.3-fold higher binding affinity, respectively.
| Evidence Dimension | Receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | Laropiprant: Ki = 0.57 nM; S-5751: Ki = 1.6 nM |
| Quantified Difference | 1.9-fold (vs. Laropiprant); 5.3-fold (vs. S-5751) |
| Conditions | Radioligand binding assay (DP1 receptor) |
Why This Matters
Higher binding affinity may enable lower working concentrations in vitro, reducing potential off-target effects and conserving valuable compound in long-term studies.
- [1] PeptideDB. PGD2-IN-1 Product Datasheet. View Source
- [2] AbMole BioScience. Laropiprant COA. View Source
- [3] GlpBio. S-5751 (GC44863) Product Datasheet. View Source
